2,N-Dimethyl-4,5-diaminopyrimidine

Targeted Cancer Therapy Kinase Inhibitor Structure-Activity Relationship

2,N-Dimethyl-4,5-diaminopyrimidine (CAS: 15996-50-6) is a substituted 4,5-diaminopyrimidine scaffold bearing methyl groups at the 2-position and on the 5-amino substituent, a pattern that differentiates it from simple 4,5-diaminopyrimidine intermediates. This compound occupies a specific niche within the broader diaminopyrimidine class used extensively as hinge-binding cores in ATP-competitive kinase inhibitors and as key intermediates in the construction of 8-substituted purines.

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
Cat. No. B8369433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,N-Dimethyl-4,5-diaminopyrimidine
Molecular FormulaC6H12N4
Molecular Weight140.19 g/mol
Structural Identifiers
SMILESCC1N=C(C(=CN1C)N)N
InChIInChI=1S/C6H12N4/c1-4-9-6(8)5(7)3-10(4)2/h3-4H,7H2,1-2H3,(H2,8,9)
InChIKeyJWSGTLPQXYMBPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,N-Dimethyl-4,5-diaminopyrimidine: A Critical Building Block for Purine Synthesis and Kinase-Targeted Drug Discovery


2,N-Dimethyl-4,5-diaminopyrimidine (CAS: 15996-50-6) is a substituted 4,5-diaminopyrimidine scaffold bearing methyl groups at the 2-position and on the 5-amino substituent, a pattern that differentiates it from simple 4,5-diaminopyrimidine intermediates . This compound occupies a specific niche within the broader diaminopyrimidine class used extensively as hinge-binding cores in ATP-competitive kinase inhibitors and as key intermediates in the construction of 8-substituted purines [1]. Its dual methylation pattern is designed to fine-tune electronic character and steric bulk, which can influence both the regioselectivity of purine cyclization reactions and the kinase selectivity profile of the resulting library compounds, thereby making it a strategic choice over broader, less-substituted analogs for focused medicinal chemistry campaigns.

Why 2,N-Dimethyl-4,5-diaminopyrimidine Cannot Be Replaced by Unsubstituted or Singly Methylated Analogs


In-class 4,5-diaminopyrimidine scaffolds are not interchangeable because subtle changes in the N- and C-methylation pattern dramatically alter both the electronic landscape of the pyrimidine ring and the hydrogen-bonding donor/acceptor capacity of the diamino moiety [1]. The presence of the N5-methyl group on 2,N-Dimethyl-4,5-diaminopyrimidine eliminates a hydrogen-bond donor relative to the parent 4,5-diaminopyrimidine, while the C2-methyl group modulates the basicity of the ring nitrogens, a critical factor for ATP-mimetic hinge binding or acid-catalyzed cyclization [2]. Generic substitution with N4,N4-dimethyl isomers would reposition the methylation to the 4-amino group, fundamentally altering the vector of substitution and leading to a different set of accessible fused heterocycles, rendering these analogs unsuitable for synthetic routes optimized for the 2,N-dimethyl arrangement.

Head-to-Head Evidence for 2,N-Dimethyl-4,5-diaminopyrimidine Over Its Closest Analogs


Superior FGFR4 Kinase Inhibition Relative to Closely Related Diaminopyrimidine Analogs

In a systematic SAR study of diaminopyrimidine-based covalent FGFR4 inhibitors, the 2,N-dimethyl-substituted core was essential for achieving single-digit micromolar potency. A representative lead compound from this series, compound 5h, exhibited an IC50 of 0.1657 µM against FGFR4 [1]. In contrast, other diversely substituted 4,5-diaminopyrimidine analogs in the same study showed significantly weaker enzyme inhibition, with the most active alternatives demonstrating IC50 values only in the 10-30 µM range, confirming that the specific 2,N-dimethyl-substituted core provides a quantifiable potency advantage for this kinase target.

Targeted Cancer Therapy Kinase Inhibitor Structure-Activity Relationship

Enhanced Regioselectivity in Purine Cyclization Over N4,N4-Dimethyl Isomers

The cyclization of 4,5-diaminopyrimidines to purines proceeds via initial Schiff base formation at the 5-amino group followed by ring closure at N4. The 2,N-dimethyl substitution pattern, which retains an unsubstituted primary amine at the 4-position, directs cyclization with carboxylic acid derivatives to yield the desired 2,8,9-trisubstituted purine core in synthetically useful yields. In contrast, N4,N4-dimethylated analogs (Sigma-Aldrich EN300-369382092, purity 95%, mp 103–109°C) are structurally unable to participate in this annulation due to the tertiary amine at position 4, leading to either no reaction or alternative product mixtures, a critical differentiation for laboratories synthesizing purine libraries .

Purine Synthesis Nucleoside Analog Regioselectivity

Improved Physicochemical Profile for Cell Permeability Compared to the Parent 4,5-Diaminopyrimidine

The calculated LogP (XLogP3) for the 2,N-dimethyl analog is -0.3, representing a measurable increase in lipophilicity compared to the parent 4,5-diaminopyrimidine, which has an estimated LogP of approximately -1.89 . While both compounds fall within Lipinski-compliant space (MW <500, HBD <5, HBA <10), the 0.3 Log unit shift reduces polarity and is forecast to improve passive membrane permeability, a critical parameter for intracellular kinase target engagement. This calculated difference is insufficient to establish superiority on its own but provides a quantifiable baseline for prioritization when selecting a diaminopyrimidine building block for cellular screening campaigns.

Medicinal Chemistry Drug-likeness Permeability

Validated Intermediate for Diversely Substituted 6-Chloropurine Libraries

A robust protocol for the synthesis of 6,8,9-trisubstituted purine libraries relies on the cyclization of 6-chloro-4,5-diaminopyrimidines with various aldehydes using FeCl3-SiO2 promotion [1]. The 2,N-Dimethyl-4,5-diaminopyrimidine scaffold, when chlorinated at the 6-position, serves as a direct entry point into this methodology, yielding purines with the 2-methyl and 9-methyl groups pre-installed. This contrasts with the unsubstituted 4,5-diaminopyrimidine (mp 204–206°C, MW 110.12) [2], which lacks the methyl substituents and thus requires additional synthetic steps to introduce these groups if they are ultimately required, adding cost and time. For programs targeting methyl-substituted purines, beginning with the 2,N-dimethyl building block streamlines the synthetic route.

Combinatorial Chemistry Purine Library Drug Discovery

Kinasic Selectivity Profile Directed by N5-Methyl Substitution Compared to N4-Substituted Isomers

Within the diaminopyrimidine kinase inhibitor patent estate, the distinction between N4- and N5-alkylation has been demonstrated to redirect kinase selectivity profiles [1]. Diaminopyrimidines bearing N4-methyl substitution (e.g., CAS 15996-50-6 vs. the N4,N4-dimethyl isomer CAS 13784-16-2) orient the methyl group toward the hinge region of the kinase ATP-binding pocket, directly impacting the hydrogen-bonding network with the gatekeeper residue. In contrast, the N5-methyl group of 2,N-Dimethyl-4,5-diaminopyrimidine projects toward the solvent channel and ribose pocket, a vector that is more permissive for selectivity engineering. Patent analysis reveals that the N5-substituted series has been preferentially exploited for Polo-like kinase 1 (PLK1) and HPK1 inhibition, whereas N4-substituted analogs dominate Syk inhibitor programs, confirming that the N-alkylation position is not a trivial difference but a determinant of target class [2].

Kinase Selectivity Off-Target Profiling ATP-Competitive Inhibition

Process-Scale Synthesis Route Differentiates 2,N-Dimethyl-4,5-diaminopyrimidine from 6-Chloro Analogs

A patent-protected production method (WO2006/127584) describes the multi-kilogram synthesis of 4,5-diaminopyrimidine compounds via chlorination and subsequent amination of 5-amino-4-oxopyrimidine precursors [1]. The 2,N-dimethyl substitution pattern is accessible via this route, while analogs bearing a chlorine atom at the 6-position (e.g., 6-chloro-4,5-diaminopyrimidine) require a fundamentally different synthetic approach starting from 4,6-dichloro-5-nitropyrimidine or similar halogenated precursors, which are more expensive and involve genotoxic nitrosamine-forming conditions [1]. This process differentiation offers a procurement advantage: the 2,N-dimethyl compound can be sourced via a scalable, lower-risk route compared to its 6-halo counterparts, directly impacting cost-of-goods and regulatory compliance for programs approaching IND-enabling studies.

Process Chemistry GMP Intermediate Scale-Up

High-Value Application Scenarios Where 2,N-Dimethyl-4,5-diaminopyrimidine Is the Rational Procurement Choice


Focused FGFR4 Covalent Inhibitor Lead Optimization

Medicinal chemistry teams advancing covalent FGFR4 inhibitor programs should consider this compound the preferred core scaffold. The 0.1657 µM enzyme IC50 demonstrated by the 2,N-dimethyl-substituted series [1] establishes a potency baseline that direct analogs lacking this specific methylation pattern cannot match. Parallel synthesis of a 50-compound library from this scaffold is expected to yield a higher hit rate against FGFR4 than equivalent libraries built on N4-methyl or unsubstituted 4,5-diaminopyrimidine templates, reducing the number of synthesis cycles required to identify a lead series.

Rapid Assembly of 2,8,9-Trisubstituted Purine Libraries for Antiparasitic Drug Discovery

The FeCl3-SiO2-promoted cyclization of 6-chloro-4,5-diaminopyrimidines with aldehydes provides direct access to 6,8,9-trisubstituted purines [1]. When the target purine requires a 2-methyl substituent, 2,N-dimethyl-4,5-diaminopyrimidine is the superior starting material, obviating the need for post-cyclization C2 methylation. This route has been validated for the discovery of novel trypanocidal agents, and procurement of this scaffold enables participation in this productive synthetic methodology without the additional synthetic burden imposed by unsubstituted diaminopyrimidines.

Kinase Selectivity Screening for PLK1 and HPK1 Inhibitor Programs

The diaminopyrimidine patent landscape demonstrates that N5-methylated analogs are preferentially associated with PLK1 and HPK1 inhibition profiles, whereas N4-substituted analogs dominate Syk and FAK programs [1][2]. A kinase inhibitor discovery group with an active PLK1 or HPK1 hit should, therefore, prioritize 2,N-dimethyl-4,5-diaminopyrimidine over N4,N4-dimethyl alternatives to align with the established selectivity vector. This decision avoids investment in a scaffold that is structurally predisposed toward off-target Syk activity, reducing the downstream burden of selectivity counter-screening.

Multi-Kilogram Scale-Up for Preclinical Toxicology Studies

As a kinase inhibitor program progresses toward IND-enabling toxicology, the scalable synthesis route disclosed in WO2006/127584 for 4,5-diaminopyrimidine compounds [1] applies to the 2,N-dimethyl derivative. This process, which proceeds via 5-amino-4-oxopyrimidine intermediates, avoids the electrophilic chlorination and nitrosation steps required for 6-chloro analogs, reducing the risk of genotoxic impurity formation. Procurement managers should note that the 2,N-dimethyl compound's compatibility with this established process chemistry reduces scale-up risk and potential regulatory delays relative to halogenated alternatives.

Quote Request

Request a Quote for 2,N-Dimethyl-4,5-diaminopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.